1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7) is a highly crystalline, stable pyrazole intermediate fundamentally integral to the commercial synthesis of sildenafil citrate and related phosphodiesterase type 5 (PDE5) inhibitors [1]. Structurally, it features a fully functionalized pyrazole core with a propyl group for lipophilicity, a pre-installed carboxamide required for final pyrimidinone ring closure, and a nitro group primed for reduction [1]. In industrial procurement, sourcing this specific advanced intermediate is a strategic decision that bypasses the highly hazardous, exothermic nitration of earlier precursors while providing a shelf-stable material that can be cleanly reduced to the oxidation-sensitive amino-pyrazole immediately prior to coupling [1].
Substituting this compound with its immediate precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, forces the manufacturer to perform a high-risk nitration step that is prone to thermal runaway and explosive decarboxylation at elevated temperatures[1]. Conversely, attempting to procure the downstream reduced product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, introduces severe supply chain vulnerabilities, as the electron-rich amino-pyrazole is highly susceptible to oxidative degradation during transit and storage [1]. Furthermore, utilizing ester or acid variants instead of the pre-formed carboxamide leads to substantial yield losses (often dropping to 30-70%) due to competing hydrolysis reactions during late-stage cyclization [1]. Thus, the nitro-carboxamide represents the optimal, non-substitutable node for safe procurement and stable stockpiling.
The nitration of the upstream precursor requires fuming nitric acid in concentrated sulfuric acid. This reaction is highly exothermic; if the temperature inadvertently reaches 120 °C, the carboxylic acid undergoes a violent decarboxylation, generating massive volumes of CO2 gas and pressurizing the reactor [1]. Procuring the pre-nitrated 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide completely eliminates this critical process safety hazard from the manufacturing facility [1].
| Evidence Dimension | Thermal runaway / Decarboxylation risk |
| Target Compound Data | 0 risk (pre-nitrated, no fuming HNO3 required) |
| Comparator Or Baseline | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (High risk: exothermic decarboxylation at 120 °C) |
| Quantified Difference | Complete elimination of thermal runaway hazard |
| Conditions | Industrial scale-up conditions (fuming HNO3, H2SO4) |
Eliminates the most dangerous and infrastructure-intensive step in the commercial synthesis of sildenafil.
While the downstream 4-amino derivative is required for the final coupling, it is an electron-rich aromatic amine prone to rapid oxidation and degradation upon exposure to air and light [1]. In contrast, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a highly stable, crystalline solid (melting point 137-141 °C) that can be stored indefinitely under standard conditions. Industrial protocols specifically reduce the nitro compound in situ or immediately prior to use to avoid handling the unstable amine[1].
| Evidence Dimension | Oxidative stability and shelf life |
| Target Compound Data | High stability (crystalline solid, mp 137-141 °C, indefinite storage) |
| Comparator Or Baseline | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Rapid oxidative degradation during storage) |
| Quantified Difference | Indefinite shelf life vs. immediate degradation risk |
| Conditions | Ambient storage and transit conditions |
Allows manufacturers to safely stockpile the intermediate without cold-chain logistics or yield losses due to degradation.
The target nitro-carboxamide is perfectly optimized for clean, high-yielding catalytic hydrogenation. Under standard industrial conditions (5% Pd/C, 50 psi H2, 50 °C for 4 hours in ethyl acetate), it undergoes quantitative conversion to the amino derivative [1]. Unlike older medicinal chemistry routes that utilized SnCl2/HCl and generated massive amounts of heavy metal waste, this catalytic reduction leaves no residues, allowing the resulting ethyl acetate solution to be used directly in the subsequent coupling step without isolation [1].
| Evidence Dimension | Reduction yield and waste generation |
| Target Compound Data | Quantitative conversion, zero heavy metal waste (Pd/C, H2) |
| Comparator Or Baseline | Medicinal chemistry route (SnCl2/HCl reduction generating stoichiometric tin waste) |
| Quantified Difference | 100% reduction in heavy metal waste generation |
| Conditions | 50 psi H2, 50 °C, 4 h in ethyl acetate |
Enables a streamlined, environmentally friendly telescoping process where the intermediate is reduced and immediately coupled without costly isolation steps.
Installing the carboxamide group at the nitro stage (to form 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide) is critical for protecting the overall yield [1]. If the carboxylic acid is carried forward and cyclization is attempted later, competing hydrolysis reactions severely degrade the yield. Literature reviews of alternative cyclization methods utilizing the acid form show moderate yields of only 30-70%, whereas utilizing the pre-formed carboxamide ensures high-efficiency closure of the pyrazolo[4,3-d]pyrimidine ring [1].
| Evidence Dimension | Late-stage cyclization yield |
| Target Compound Data | High efficiency (carboxamide pre-installed) |
| Comparator Or Baseline | Late-stage amidation/cyclization using the carboxylic acid (30-70% yield due to hydrolysis) |
| Quantified Difference | Prevention of 30-70% yield loss during cyclization |
| Conditions | Aqueous alcoholic sodium hydroxide and hydrogen peroxide cyclization conditions |
Procuring the intermediate with the carboxamide already installed prevents catastrophic yield losses during the final, most expensive steps of the API synthesis.
As the definitive advanced intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is procured by generic API manufacturers to bypass hazardous nitration steps and streamline the production of sildenafil, ensuring high process safety and maximum yield [1].
Used as a stable core building block by medicinal chemists developing next-generation pyrazolo[4,3-d]pyrimidine derivatives for pulmonary arterial hypertension or erectile dysfunction, leveraging its stable carboxamide for diverse ring-closure strategies [1].
Ideal for continuous manufacturing setups where the stable nitro compound is continuously hydrogenated over a packed Pd/C bed and directly fed into a coupling reactor, completely avoiding the isolation of the unstable amino intermediate [1].
Irritant;Health Hazard